molecular formula C13H8N2O3S B5695056 4-(1,3-benzothiazol-2-yl)-2-nitrophenol

4-(1,3-benzothiazol-2-yl)-2-nitrophenol

Cat. No.: B5695056
M. Wt: 272.28 g/mol
InChI Key: LXSUPDDEYFDPFW-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-nitrophenol is a heterocyclic compound featuring a benzothiazole core linked to a nitrophenol moiety. The benzothiazole group is a fused bicyclic structure containing sulfur and nitrogen, while the nitrophenol substituent introduces a nitro (-NO₂) group at the ortho position and a hydroxyl (-OH) group at the para position of the benzene ring. This combination confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUPDDEYFDPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-2-nitrophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents like nitric acid or halogens. Major products formed from these reactions include amino derivatives, halogenated phenols, and quinones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Compound Name Substituent Positions/Modifications Key Properties/Applications Reference
4-(Benzothiazol-2-yl)-2-methoxy-6-nitrophenol -OH replaced by -OCH₃; nitro at C6 Antitubercular activity (Mycobacterium TB H37Rv)
4-(6-Fluoro-1,3-benzothiazol-2-yl)amino-2-(2-nitrophenyl-methylidene)amino-1,3-thiazole Fluorinated benzothiazole; Schiff base linkage Broad-spectrum antimicrobial activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole ring insertion Antiproliferative potential
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine hybrid Antimicrobial and anti-inflammatory
  • Substituent Position Impact: The ortho-nitro group in 4-(1,3-benzothiazol-2-yl)-2-nitrophenol likely enhances electron-withdrawing effects, increasing acidity of the phenolic -OH compared to methoxy-substituted analogs (e.g., 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol). This could influence hydrogen bonding and solubility . Fluorination (as in 6-fluoro derivatives) improves metabolic stability and membrane permeability, critical for antimicrobial activity .

Spectral and Crystallographic Comparisons

  • IR and NMR Data: 4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (): IR peaks at 1710 cm⁻¹ (C=O) and 1690 cm⁻¹ (C=N). For this compound, expect O-H stretching (~3200–3500 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) . 1H NMR: Aromatic protons in benzothiazole derivatives typically resonate between δ 7.0–8.5 ppm. The phenolic -OH in the target compound would appear as a broad singlet near δ 10–12 ppm .
  • Crystallography: Benzothiazole derivatives often exhibit planar geometries due to π-conjugation. Hydrogen bonding involving the nitro and hydroxyl groups (e.g., O-H···O or N-H···O interactions) can stabilize crystal packing, as seen in related nitrophenol structures .

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